N-Benzyl-2-methylpiperidin-4-one hcl
Overview
Description
N-Benzyl-2-methylpiperidin-4-one hcl is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-2-methyl-4-piperidinone hydrochloride . The InChI code is 1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition :
- N-Benzyl-2-methylpiperidin-4-one HCl derivatives have been studied for their potential as corrosion inhibitors. For example, research has shown that certain derivatives can be effective inhibitors in acidic solutions, protecting metals like mild steel from corrosion. The inhibition properties of these compounds are linked to both physical and chemical adsorption processes (Chafiq et al., 2020).
Antimicrobial and Antioxidant Potential :
- Certain derivatives of this compound have shown promise in antimicrobial and antioxidant applications. For instance, novel oxime esters derived from this compound exhibited significant antibacterial and antifungal activities, as well as antioxidant properties (Harini et al., 2014).
Synthesis of Pharmaceutical Compounds :
- This compound is used as an intermediate in the synthesis of various pharmaceuticals. An example includes its use in the synthesis of Donepezil Hydrochloride, a drug used for treating Alzheimer's disease (Bing, 2005).
Organic Synthesis and Chemical Reactions :
- This compound is involved in various organic synthesis processes and chemical reactions. For example, its derivatives have been used in Friedel-Crafts sulfonylation reactions, a key process in organic synthesis (Nara et al., 2001).
Environmental Remediation :
- Studies have explored the use of derivatives of this compound in environmental remediation, such as in the degradation of pollutants like benzene in aqueous solutions (Fu et al., 2016).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-benzyl-2-methylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIKEIBDQJQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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